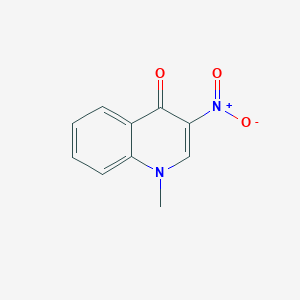

1-Methyl-3-nitroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1-methyl-3-nitroquinolin-4-one |

InChI |

InChI=1S/C10H8N2O3/c1-11-6-9(12(14)15)10(13)7-4-2-3-5-8(7)11/h2-6H,1H3 |

InChI Key |

HHIAITHFSXHVKP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Nitroquinolin 4 1h One and Its Derivatives

Established Synthetic Pathways for Quinolinone Scaffolds

Traditional methods for synthesizing the quinolinone core have been foundational in heterocyclic chemistry. These pathways typically involve the construction of the heterocyclic ring from acyclic precursors, followed by functional group manipulations such as nitration and alkylation to achieve the target molecule, 1-Methyl-3-nitroquinolin-4(1H)-one.

Nitration Reactions for Introducing the Nitro Moiety

The introduction of a nitro group onto the quinolinone ring is a key step in the synthesis of this compound. Direct nitration of the pre-formed 1-methyl-4-quinolone scaffold is a common and effective strategy.

Research has shown that the nitration of 1-methyl-4-quinolone can be achieved using nitrating agents such as fuming nitric acid or a mixture of nitric acid and sulfuric acid. researchgate.netrsc.org The reaction proceeds via electrophilic aromatic substitution. While substitution can occur at various positions on the bicyclic ring, studies have demonstrated that a surprisingly large proportion of the 3-nitro isomer is formed. rsc.org The reaction conditions, including temperature and the concentration of the nitrating agent, can be optimized to favor the formation of the desired 3-nitro product. researchgate.net For instance, nitration of 4-hydroxyquinoline (B1666331) derivatives often occurs regioselectively at the 3-position. sciforum.net

Table 1: Nitration Conditions for Quinolinone Scaffolds

| Starting Material | Nitrating Agent | Conditions | Primary Product | Reference |

|---|---|---|---|---|

| 1-Methyl-4-quinolone | HNO₃ / H₂SO₄ | Varies | 1-Methyl-3-nitro-4-quinolone | rsc.org |

| 4-Hydroxy-2-quinolone | Conc. HNO₃ / NaNO₂ | Room Temperature | 4-Hydroxy-3-nitroquinolin-2(1H)-one | sciforum.net |

| 1-Methyl-2-quinolone (MeQone) | Fuming HNO₃ | Not specified | 3,6,8-Trinitro-1-methyl-2-quinolone (TNQ) | researchgate.net |

Cyclization and Annulation Strategies for Quinolone Formation

The formation of the fundamental quinolinone bicyclic system can be accomplished through several classic named reactions. These methods typically involve the condensation and subsequent cyclization of substituted anilines with three-carbon synthons. nih.govnih.gov

Conrad-Limpach Synthesis : This method involves the reaction of an aniline (B41778) with a β-ketoester. The initial condensation forms an enamine, which can be cyclized under thermal conditions to yield a 4-quinolone. nih.govmdpi.com By selecting an appropriately substituted aniline and β-ketoester, this method can be adapted to produce precursors for this compound.

Gould-Jacobs Reaction : This pathway utilizes the reaction of an aniline with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and decarboxylation, to afford the quinolin-4-one core. nih.govmdpi.com This method is particularly useful for producing quinolone-3-carboxylic acids, which can be precursors to other 3-substituted quinolones.

Camps Cyclization : This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. Depending on the substrate and reaction conditions, this method can yield either quinolin-2-ones or quinolin-4-ones. nih.gov

These strategies provide versatile routes to the quinolinone scaffold, which can then be further modified to yield the target compound.

N-Alkylation Strategies for 1-Methyl Substitution

The final structural feature, the methyl group on the nitrogen at position 1, is typically introduced via an N-alkylation reaction. This can be performed on a 3-nitroquinolin-4(1H)-one precursor. The reaction generally involves treating the quinolinone with an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. researchgate.net

The quinolinone system exists in tautomeric forms, which can potentially lead to a mixture of N-alkylated and O-alkylated products. However, in many cases, N-alkylation is the major pathway, particularly for quinolin-2(1H)-one and quinolin-4(1H)-one systems. researchgate.netjuniperpublishers.com The regioselectivity of the alkylation can be influenced by factors such as the choice of base, solvent, and the specific structure of the quinolinone substrate. researchgate.net

Advanced and Green Synthetic Approaches

In recent years, the development of synthetic methodologies has been driven by the need for greater efficiency, selectivity, and sustainability. Advanced catalytic systems and adherence to green chemistry principles have led to innovative approaches for synthesizing quinolinone derivatives. acs.org

Catalytic Methods in Quinolinone Synthesis (e.g., Transition Metal Catalysis, Lewis Acid Catalysis)

Modern catalytic methods have revolutionized the synthesis of heterocyclic compounds, including quinolones, by enabling bond formations under milder conditions and with higher functional group tolerance. acs.orgmdpi.com

Transition Metal Catalysis : Palladium- and copper-catalyzed reactions are particularly prominent in quinolinone synthesis. mdpi.comrsc.org These methods include:

Palladium-catalyzed reactions : Heck coupling, Sonogashira coupling, and C-H activation/annulation cascades are powerful tools for constructing the quinolinone ring. mdpi.comorganic-chemistry.org For example, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence can be used to prepare functionalized 4-quinolones from 2-iodoanilines and alkynes. organic-chemistry.org

Copper-catalyzed reactions : Copper catalysts are effective for aza-Michael additions and intermolecular cyclizations. An efficient one-pot synthesis of 3-carbonyl-4-quinolone derivatives involves a copper-catalyzed aza-Michael addition of 2-aminobenzoates to unsaturated ketones, followed by cyclization. organic-chemistry.org

Lewis Acid Catalysis : Lewis acids like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃) can catalyze key bond-forming reactions by activating substrates. wikipedia.org They are often employed in Friedel-Crafts type reactions and Diels-Alder cycloadditions to facilitate the formation of the quinolinone scaffold. rsc.orgwikipedia.org For instance, a Lewis acid-catalyzed Diels-Alder reaction has been used for the synthesis of complex quinolin-4(1H)-one derivatives. rsc.org A zirconocene complex has also been used as a Lewis acid catalyst for the synthesis of quinolines via a Michael addition–cyclization condensation pathway. rsc.org

Table 2: Examples of Catalytic Methods in Quinolinone Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Transition Metal (Palladium) | Pd(OAc)₂ | C-H Activation / Cyclization | organic-chemistry.org |

| Transition Metal (Copper) | CuI | Aza-Michael Addition / Cyclization | organic-chemistry.org |

| Transition Metal (Rhodium) | [RhCp*Cl₂]₂ | C-H Activation / Heteroannulation | mdpi.com |

| Lewis Acid | Various | Diels-Alder, Carbonyl Addition | rsc.orgwikipedia.org |

| Lewis Acid | Cp₂ZrCl₂ | Michael Addition / Cyclization | rsc.org |

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In quinolinone synthesis, this translates to several key strategies:

Use of Greener Solvents : Traditional reliance on volatile organic solvents is being replaced by more environmentally benign alternatives like water and ethanol (B145695). researchgate.netbohrium.comtandfonline.com

Multicomponent Reactions (MCRs) : One-pot reactions where three or more reactants combine to form a product are highly efficient. bohrium.com They reduce the number of synthetic steps, minimize waste, and save energy, aligning perfectly with green chemistry principles. acs.org

Nanocatalysis : The use of nanocatalysts offers significant advantages, including high catalytic activity, large surface area, and ease of recovery and reuse, which reduces catalyst waste. nih.govacs.org For example, magnetic iron oxide nanoparticles (Fe₃O₄ NPs) have been employed as reusable catalysts for quinolone synthesis. nih.gov

Alternative Energy Sources : Microwave irradiation is increasingly used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. mdpi.comtandfonline.com

These green approaches are not only environmentally responsible but also often lead to more economical and efficient synthetic routes for quinoline (B57606) and quinolinone derivatives. acs.orgbohrium.com

Multi-Component and Cascade Reaction Development

The synthesis of the quinolin-4-one scaffold, the core of this compound, can be achieved through various classical multicomponent reactions. While specific one-pot syntheses for the title compound are not extensively documented, established methods for the quinolone core provide the foundation. The Conrad-Limpach synthesis, for instance, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgsynarchive.com This reaction proceeds via a Schiff base intermediate, which upon heating to approximately 250 °C, undergoes thermal cyclization. wikipedia.orgnih.gov The choice of solvent is critical, with high-boiling inert solvents like mineral oil significantly improving yields. wikipedia.orgnih.gov

Another foundational method is the Gould-Jacobs reaction, which utilizes anilines and alkoxymethylenemalonic esters. This sequence typically involves an initial Michael addition followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the quinolin-4-one ring system. mdpi.com These multicomponent strategies offer a convergent approach to the basic quinolinone structure, which can then be further modified to introduce the N-methyl and C3-nitro groups.

Cascade reactions, which involve a series of intramolecular transformations, also represent a powerful strategy. For example, a highly efficient aza-Michael–Henry tandem reaction has been developed for the synthesis of chiral 3-Nitro-1,2-Dihydroquinoline, a structurally related compound. This reaction between 2-aminobenzaldehyde (B1207257) and β-nitrostyrene demonstrates the formation of a C-N and a C-C bond in a single, stereocontrolled operation, highlighting the potential of cascade sequences to rapidly build complexity in quinoline systems.

Preparation of Nitroquinolinone Precursors

The most direct precursor to this compound is its non-nitrated parent compound, 1-methylquinolin-4(1H)-one. The synthesis of this key intermediate is often accomplished using the Conrad-Limpach methodology, where N-methylaniline is reacted with a suitable β-ketoester, such as ethyl acetoacetate. The reaction first forms an enamine intermediate, which is then cyclized at high temperatures to yield the target 1-methyl-4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgquimicaorganica.org

Once the 1-methylquinolin-4(1H)-one precursor is obtained, the nitro group is introduced at the C3 position through an electrophilic substitution reaction. The nitration of similar 1-methyl-quinolinone scaffolds has been successfully demonstrated. For instance, the nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one to its 3-nitro analog is achieved using a combination of 70% nitric acid (HNO₃) and sodium nitrite (B80452) (NaNO₂) in acetic acid at 90 °C. mdpi.com A similar strategy, typically involving a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, is used for the nitration of other quinoline derivatives. nih.govbrieflands.com The conditions can be tuned to control the degree of nitration. nih.gov

| Reaction Type | Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Conrad-Limpach Synthesis | N-methylaniline, Ethyl acetoacetate | 1) Neat, ~140°C; 2) High-boiling solvent (e.g., mineral oil), ~250°C | 1-Methylquinolin-4(1H)-one | wikipedia.org |

| Nitration | 4-hydroxy-1-methyl-quinolin-2(1H)-one | 70% HNO₃, NaNO₂, CH₃COOH, 90°C | 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one | mdpi.com |

| Nitration | 1-Methyl-2-quinolone | Fuming HNO₃, low temperature | Mono- and di-nitrated 1-methyl-2-quinolones | nih.gov |

*Reaction shown for a 2-quinolone isomer, but the methodology is relevant for the synthesis of the 4-quinolone target.

Post-Synthetic Derivatization Strategies of the Quinolinone Core

Following the successful synthesis of the this compound core, various derivatization strategies can be employed to modify its structure and properties. These modifications can be broadly categorized into functionalization at specific ring positions and selective transformations of the existing functional groups.

Functionalization at Specific Positions

The reactivity of the quinolinone core allows for the introduction of new functional groups at various positions. The presence of multiple nitro groups can activate the ring towards nucleophilic attack, leading to interesting substitution patterns. In a highly pertinent example, 1-methyl-3,6,8-trinitro-2-quinolone undergoes cine-substitution when treated with nucleophiles. nih.gov In this reaction, the incoming nucleophile attacks the C4 position, leading to the displacement of the nitro group at the adjacent C3 position. This unique reactivity is attributed to steric strain between the N-methyl group and the C8-nitro group, which distorts the pyridone ring and enhances its reactivity. nih.govresearchgate.net This strategy allows for the regioselective introduction of carbon and nitrogen nucleophiles at the C4 position. nih.govresearchgate.net

| Starting Material | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 1-methyl-3,6,8-trinitro-2-quinolone | Potassium cyanide (KCN) | 4-cyano-1-methyl-6,8-dinitro-2-quinolone | High | researchgate.net |

| 1-methyl-3,6,8-trinitro-2-quinolone | Various amines | 4-amino-1-methyl-6,8-dinitro-2-quinolones | - | nih.gov |

*Reactions shown for a 2-quinolone isomer, demonstrating a key reactivity pattern potentially applicable to the 4-quinolone system.

Selective Transformations of Functional Groups

The functional groups present on the this compound scaffold, particularly the nitro group, are amenable to a variety of chemical transformations. The reduction of the nitro group to an amino group is a common and synthetically useful conversion. This transformation opens up a vast number of subsequent derivatization possibilities, such as amide or sulfonamide formation. The reduction of the 3-nitro group on a similar quinolinone core has been accomplished using sodium dithionite (Na₂S₂O₄) in an alkaline aqueous solution. mdpi.com This method provides a straightforward route to 3-amino-1-methylquinolin-4(1H)-one derivatives.

Additionally, the active methylene group in related compounds like 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one has been shown to undergo various reactions, including bromination, chlorination, and condensation with electrophiles, indicating the potential for derivatization at the position alpha to the nitro group under certain conditions. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 3 Nitroquinolin 4 1h One

Reactivity Governed by the Nitro Group

The nitro group plays a pivotal role in the chemical reactivity of 1-methyl-3-nitroquinolin-4(1H)-one, primarily through its strong electron-withdrawing nature and its ability to be transformed into other functional groups.

Electron-Withdrawing Effects and Activation of the System

The nitro group is a powerful electron-withdrawing group, a property that stems from both inductive and resonance effects. nih.govresearchgate.net This strong electron-withdrawing ability significantly activates the quinolone system, making it more susceptible to nucleophilic attack. nih.gov The position adjacent to the nitro group becomes particularly electron-deficient. nih.gov In some instances, the electron-withdrawing capacity of a single nitro group can be comparable to that of two chloro groups. nih.gov

The presence of a nitro group can also induce steric strain, which in turn can alter the aromaticity and reactivity of the quinolone ring. For example, in 1-methyl-3,6,8-trinitro-2-quinolone, steric repulsion between the 1-methyl group and the 8-nitro group distorts the quinolone framework. nih.govclockss.org This distortion disrupts the planarity of the pyridone moiety with the benzene (B151609) ring, hindering effective π-orbital overlap and reducing its aromatic character. nih.govclockss.org As a result, the pyridone ring behaves more like an activated nitroalkene, exhibiting enhanced reactivity. nih.gov

Transformations of the Nitro Moiety to Other Functionalities

The nitro group is a versatile functional group in organic synthesis because it can be converted into a variety of other functionalities. nih.gov This "synthetic chameleon" nature allows for the introduction of diverse chemical entities into the quinolone scaffold. nih.gov Common transformations of the nitro group include its reduction to an amino group, which is a crucial building block in many biologically active molecules. nih.govnih.gov Other functionalities that can be derived from the nitro group include formyl, acyl, and cyano groups. nih.gov

Nucleophilic Substitution Reactions

The activated nature of the quinolone ring in this compound facilitates various nucleophilic substitution reactions. These reactions can proceed through different mechanisms, leading to a range of substituted products.

Regioselective Cine-Substitution Mechanisms

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile attaches to a position adjacent to the one bearing the leaving group. Research on related nitroquinolones has demonstrated the occurrence of cine-substitution reactions. For instance, the reaction of 1-methyl-3,6,8-trinitro-2-quinolone with 2,4-pentanedione in the presence of a base leads to a cine-substituted product in high yield. clockss.org The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents on the quinolone ring. clockss.orgnih.gov

Direct Alkoxylation and Aminohalogenation

Direct substitution reactions, where a nucleophile displaces a suitable leaving group at the same position, are also prevalent. While specific examples for direct alkoxylation and aminohalogenation on this compound are not extensively detailed in the provided search results, the general reactivity of nitro-activated systems suggests their feasibility. Nucleophilic aromatic substitution (SNAAr) reactions on related chloroquinolines with various nucleophiles, including amines and thiols, have been reported. mdpi.commdpi.com The nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, a characteristic that has been exploited in the synthesis of various substituted pyridines and pyrazoles. mdpi.comresearchgate.net

Cycloaddition Reactions and Ring Expansions

The altered electronic and steric properties of nitro-substituted quinolones can also lead to their participation in cycloaddition and ring expansion reactions.

The nitroalkene-like character of the pyridone ring in certain strained nitroquinolones, such as 1-methyl-3,6,8-trinitro-2-quinolone, makes them suitable dienes in Diels-Alder reactions. nih.govnih.gov These [4+2] cycloadditions with electron-rich alkenes or dienes can occur under mild conditions, leading to the formation of new fused ring systems. nih.govmdpi.com For example, the reaction of 1-methyl-3,6,8-trinitro-2-quinolone with cyclopentadiene (B3395910) yields a tetracyclic compound, which can then aromatize. mdpi.com

While direct evidence for ring expansion of this compound is not prominent in the search results, the general principle of ring expansion of cyclic ketones and related systems is a known chemical transformation. youtube.com Such rearrangements are often driven by the formation of a more stable carbocation intermediate. youtube.com Given the electronic influence of the nitro group, it is conceivable that under specific reaction conditions, intermediates could be formed that undergo ring expansion to yield larger heterocyclic systems.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the quinolinone ring system is significantly governed by the steric and electronic properties of its substituents. These factors play a critical role in directing the regioselectivity of both the initial formation of the quinoline (B57606) core and its subsequent functionalization.

During the synthesis of the quinoline backbone, such as in the Gould-Jacobs and Combes reactions, the nature of the substituents on the aniline (B41778) precursor and the β-dicarbonyl compound determines the outcome of the cyclization. wikipedia.orgmdpi.com For instance, in the Combes synthesis, increasing the steric bulk of substituents on the diketone can favor the formation of one regioisomer over another. wikipedia.org Similarly, the electronic nature of substituents on the aniline ring (e.g., methoxy (B1213986) vs. chloro or fluoro groups) can alter the major product formed. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is also generally controlled by both steric and electronic factors. mdpi.com

Once the quinolinone core is formed, these factors continue to influence its modification. In alkylation reactions, such as the methylation of related 4-hydroxyquinoline (B1666331) systems, the choice of base and solvent polarity can determine whether the reaction occurs at the nitrogen or the oxygen atom. This selectivity is a direct consequence of the electronic distribution within the molecule's anionic intermediate and the reaction mechanism (SN2). mdpi.com The nitro group at the C3 position in this compound is a powerful electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to it. nih.gov This electronic influence is paramount in reactions like Vicarious Nucleophilic Substitution (VNS). nih.gov

Table 1: Influence of Steric and Electronic Factors on Quinoline Synthesis

| Reaction | Interacting Components | Influencing Factors | Outcome | Source |

|---|---|---|---|---|

| Combes Synthesis | Aniline and β-Diketone | Steric: Increased bulk of R group on diketone. Electronic: Methoxy-substituted anilines. | Favors formation of 2-CF₃-quinolines. | wikipedia.org |

| Electronic: Chloro- or fluoroanilines. | Favors formation of 4-CF₃ regioisomer. | wikipedia.org | ||

| Gould-Jacobs Reaction | Aniline and β-Ketoester | Steric & Electronic: Substituents on both reactants. | Controls regioselectivity of cyclization. | mdpi.com |

| Alkylation of 4-hydroxy-2-(methylthio)quinoline | Anion of quinoline derivative and CH₃I | Reaction Conditions: Basicity (NaH vs. triethylamine) and solvent polarity. | Determines site of methylation (O- vs. N-alkylation) and reaction rate. | mdpi.com |

Detailed Reaction Mechanism Elucidation for Quinolinone Formation and Modification

The formation and modification of the this compound scaffold can be understood through several key reaction mechanisms.

Quinolinone Formation:

The synthesis of the fundamental 4-quinolone structure is often achieved through cyclization reactions such as the Gould-Jacobs or Combes syntheses. wikipedia.orgmdpi.compharmaguideline.com

Gould-Jacobs Reaction: This method typically involves the reaction of an aniline with an alkoxymethylenemalonic ester or a similar derivative. The initial step is a nucleophilic substitution, followed by a thermal or acid-catalyzed cyclization. The final step is hydrolysis and subsequent decarboxylation to yield the 4-quinolinone. mdpi.com

Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.org The mechanism proceeds through several key stages:

Formation of a Schiff base intermediate from the aniline and one of the diketone's carbonyl groups. wikipedia.org

Tautomerization of the Schiff base to an enamine. wikipedia.org

An acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step. wikipedia.org

Dehydration of the resulting intermediate to form the final substituted quinoline product. wikipedia.org

Friedländer Synthesis: This reaction involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. cdnsciencepub.com Mechanistic studies suggest that the initial step is a slow intermolecular aldol (B89426) condensation, followed by a very rapid cyclization and subsequent dehydration to furnish the quinoline derivative. cdnsciencepub.com

Quinolinone Modification:

The presence of the nitro group makes the quinolinone ring susceptible to specific modifications, most notably nucleophilic aromatic substitution.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This is a powerful method for introducing substituents onto electron-deficient aromatic rings. nih.gov In the case of nitroquinolines, the nitro group strongly activates the ring for nucleophilic attack. The reaction involves the addition of a nucleophile (often a carbanion stabilized by a leaving group on the same carbon) to the aromatic ring, typically at a position ortho or para to the nitro group. This is followed by a base-induced β-elimination of the leaving group and a hydrogen atom from the intermediate (a σH adduct), resulting in the net substitution of a hydrogen atom. nih.gov This mechanism allows for direct amination or alkylation of the nitroquinoline core. nih.gov

Reactions with Nucleophiles: The core structure can undergo various transformations. For example, related 3-nitro-2-pyrano[3,2-c]quinolinones, derived from quinolinones, react with carbon nucleophiles like cyanoacetamide or malononitrile. These reactions proceed via a ring-opening of the pyrone ring, followed by a recyclization step to form new, complex heterocyclic systems attached to the quinolinone core. nih.gov Similarly, 3-(nitroacetyl)-quinolinones react with various nucleophiles, leading to a diverse array of fused heterocyclic systems. researchgate.net

Table 2: Mechanistic Overview of Key Reactions

| Reaction Type | Mechanism Summary | Key Intermediates | Driving Force/Rate-Determining Step | Source |

|---|---|---|---|---|

| Combes Synthesis | Condensation of aniline and β-diketone, followed by acid-catalyzed cyclization and dehydration. | Schiff base, enamine. | Annulation (intramolecular electrophilic aromatic substitution). | wikipedia.org |

| Gould-Jacobs Reaction | Nucleophilic substitution, thermal/acid-catalyzed cyclization, hydrolysis, and decarboxylation. | β-amino acrylate. | Cyclization step. | mdpi.compharmaguideline.com |

| Friedländer Synthesis | Slow intermolecular aldol condensation followed by rapid cyclization and dehydration. | Aldol adduct. | Intermolecular aldol condensation. | cdnsciencepub.com |

| Vicarious Nucleophilic Substitution (VNS) | Nucleophilic addition to the nitro-activated ring, followed by base-induced β-elimination. | σH adduct. | Electron-withdrawing effect of the nitro group. | nih.gov |

| Modification via Ring-Opening/Recyclization | Nucleophilic attack on an adjacent ring (e.g., pyrone), leading to ring opening and subsequent intramolecular cyclization. | Open-chain intermediate. | Formation of stable heterocyclic products. | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies of 1 Methyl 3 Nitroquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of 1-Methyl-3-nitroquinolin-4(1H)-one, enabling the precise assignment of proton and carbon signals and mapping their connectivity.

Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of the hydrogen atoms in this compound. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, with electronegative groups and aromatic systems causing a downfield shift to higher ppm values. libretexts.org The signals in the ¹H NMR spectrum are typically referenced to an internal standard, tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0 ppm. libretexts.orgpressbooks.pub

The ¹H NMR spectrum of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, a related compound, showed distinct signals for its protons. For instance, the 4-H proton appeared as a double doublet at 5.69 ppm, indicating its interactions with neighboring protons. researchgate.net Similarly, the 2-H proton signal was observed at 4.65 ppm. researchgate.net For this compound, the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the quinoline (B57606) ring system. oregonstate.edu The methyl group protons (N-CH₃) would appear further upfield, likely in the range of 3.5-4.5 ppm, influenced by the adjacent nitrogen atom. libretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.5 - 9.0 | Singlet |

| H-5 | ~7.8 - 8.2 | Doublet |

| H-6 | ~7.4 - 7.8 | Triplet |

| H-7 | ~7.6 - 8.0 | Triplet |

| H-8 | ~7.2 - 7.6 | Doublet |

| N-CH₃ | ~3.8 - 4.2 | Singlet |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. udel.educhemguide.co.uk The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edu The position of a signal is influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. oregonstate.eduyoutube.com

For this compound, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift, generally appearing in the range of 160-180 ppm. chemguide.co.ukmdpi.com The carbons of the aromatic ring will resonate between approximately 110 and 150 ppm. libretexts.org The carbon of the methyl group (N-CH₃) will be found at a much higher field, typically around 30-40 ppm. youtube.com The carbon atom attached to the nitro group (C-3) will also be significantly deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C-4) | ~170 - 180 |

| C-2 | ~145 - 155 |

| C-3 | ~130 - 140 |

| C-4a | ~135 - 145 |

| C-5 | ~125 - 135 |

| C-6 | ~120 - 130 |

| C-7 | ~130 - 140 |

| C-8 | ~115 - 125 |

| C-8a | ~140 - 150 |

| N-CH₃ | ~35 - 45 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for identifying adjacent protons in the aromatic rings of this compound. sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond couplings). youtube.comlibretexts.org Each cross-peak in an HMQC or HSQC spectrum links a specific proton to its corresponding carbon, greatly simplifying the assignment of the carbon spectrum. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edulibretexts.org HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. mdpi.com For example, a correlation between the N-methyl protons and the C-2 and C-4 carbons would confirm their proximity in the quinolinone ring. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by detecting their characteristic molecular vibrations. nih.govelixirpublishers.com

A study on a similar compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, utilized IR spectroscopy to identify key functional groups. The spectrum showed characteristic absorption bands for the amine and amide groups at 3394 and 1666 cm⁻¹, respectively, and signals for the nitro group at 1512 and 1342 cm⁻¹. researchgate.net

The IR spectrum of this compound is expected to display strong and characteristic absorption bands for the nitro (NO₂) and carbonyl (C=O) functional groups.

Nitro Group (NO₂) : The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. libretexts.orgorgchemboulder.com For aromatic nitro compounds, the asymmetric N-O stretching band typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching band is found between 1360-1290 cm⁻¹. libretexts.orgorgchemboulder.com These are usually strong and easily identifiable peaks. spectroscopyonline.com

Carbonyl Group (C=O) : The carbonyl group of the quinolinone ring will give rise to a strong absorption band due to its stretching vibration. For cyclic ketones and lactams (which the quinolinone resembles), this C=O stretch is typically observed in the region of 1750-1640 cm⁻¹. uc.edu For a related compound, 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-one, the carbonyl stretch was observed at 1747 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Carbonyl (C=O) | Stretch | 1750 - 1640 | Strong |

| Aromatic C=C | Stretch | 1600 - 1475 | Medium-Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov It also reveals the fragmentation pattern of the molecule upon ionization, which can offer valuable structural information. chemguide.co.uk

For this compound (C₁₀H₈N₂O₃), the exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm the molecular formula. The ionization process in a mass spectrometer, often electron ionization (EI), creates a molecular ion (M⁺·) which can then break down into smaller, charged fragments. chemguide.co.ukuni-saarland.de The pattern of these fragments is characteristic of the molecule's structure. libretexts.orglibretexts.org

Common fragmentation pathways for aromatic and nitro compounds include the loss of small neutral molecules like NO, NO₂, and CO. msu.edu For instance, the mass spectrum of a related compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, showed a molecular ion peak at m/z 351, which corresponded to its molecular weight. researchgate.net The fragmentation of this compound would likely involve initial cleavages around the nitro and carbonyl groups, as well as fragmentation of the quinoline ring system.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺· | Molecular Ion | 204 |

| [M - NO]⁺ | Loss of Nitric Oxide | 174 |

| [M - NO₂]⁺ | Loss of Nitrogen Dioxide | 158 |

| [M - CO]⁺· | Loss of Carbon Monoxide | 176 |

| [M - NO₂ - CO]⁺ | Loss of NO₂ and CO | 130 |

Note: The predicted m/z values are nominal masses. The fragmentation pattern can be complex and may show other significant peaks.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The analysis of 1-Ethyl-3-nitroquinolin-4(1H)-one reveals that the molecule is largely planar. The fused quinoline ring system, comprising the benzene (B151609) and pyridinone rings, exhibits a high degree of planarity, with a root-mean-square (r.m.s.) deviation of 0.033 Å from the mean plane. This planarity is a characteristic feature of many conjugated heterocyclic systems.

The nitro group attached at the C3 position is nearly coplanar with the quinoline ring, facilitating electronic communication between the electron-withdrawing nitro group and the π-system of the heterocyclic core. In contrast, the N-alkyl substituent (ethyl in the case of the analog) displays a conformation where it is positioned out of the plane of the quinoline ring. For 1-Ethyl-3-nitroquinolin-4(1H)-one, the C—N—C—C torsion angle is reported to be -96.4(2)°. A similar out-of-plane conformation would be expected for the methyl group in this compound to minimize steric hindrance.

Table 1: Selected Crystallographic Data for the Analog 1-Ethyl-3-nitroquinolin-4(1H)-one

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1565 (6) |

| b (Å) | 12.4881 (9) |

| c (Å) | 15.1083 (12) |

| V (ų) | 972.90 (15) |

| Z | 4 |

| R.M.S. Deviation (Å) | 0.033 |

| C—N—C—C Torsion Angle (°) | -96.4 (2) |

**Data sourced from a study on the ethyl analog, 1-Ethyl-3-nitroquinolin-4(1H)-one.

An intramolecular C—H···O hydrogen bond is also noted in the ethyl analog, which contributes to the stabilization of the molecular conformation. It is highly probable that this compound would exhibit a similar hydrogen bonding pattern, with the methyl and aromatic protons participating in C—H···O interactions with the oxygen atoms of the nitro and carbonyl functionalities, thereby influencing its crystal packing and physical properties.

Table 2: Hydrogen Bond Geometry for the Analog 1-Ethyl-3-nitroquinolin-4(1H)-one

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C2—H2···O3ⁱ | 0.95 | 2.34 | 3.239 (2) | 159 |

| C9—H9B···O1ⁱ | 0.99 | 2.57 | 3.364 (3) | 137 |

| C9—H9B···O2ⁱ | 0.99 | 2.37 | 3.181 (3) | 139 |

**Symmetry code: (i) −x+1, y−1/2, −z+3/2. Data sourced from a study on the ethyl analog, 1-Ethyl-3-nitroquinolin-4(1H)-one.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation States

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*).

The spectrum of a 4-quinolone derivative is characterized by electronic transitions within the conjugated bicyclic system. The presence of the electron-withdrawing nitro group (NO₂) at the C3 position and the carbonyl group (C=O) at C4, in conjugation with the aromatic rings, significantly influences the electronic structure. Generally, quinoline derivatives exhibit absorption bands in the UV-Vis region from approximately 280 to 510 nm. researchgate.net

The expected transitions for this compound would include:

π → π* transitions: These are typically high-energy, high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic and pyridinone rings. The extended conjugation of the quinolone system results in these transitions occurring at longer wavelengths compared to simpler aromatic systems.

n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of non-bonding electrons (from the oxygen of the carbonyl group and the nitrogen of the nitro group) to anti-bonding π* orbitals. These transitions often appear as shoulders on the main π → π* absorption bands and are sensitive to solvent polarity.

The nitro group can introduce an intramolecular charge-transfer (ICT) character to the transitions, potentially leading to a red-shift (bathochromic shift) of the absorption maxima. While specific experimental λmax values for this compound are not documented in this context, the general characteristics of nitro-substituted quinolones suggest a complex absorption profile in the UV-A and near-UV regions. researchgate.net Information on the fluorescence properties of this specific compound is not available; many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay processes facilitated by the nitro group.

Table 3: General Electronic Transition Types for Quinolone Derivatives

| Transition Type | Involved Orbitals | Expected Intensity | General Wavelength Region |

| π → π | π (bonding) to π (anti-bonding) | High | UV-A, Near-UV |

| n → π | n (non-bonding) to π (anti-bonding) | Low to Medium | Near-UV, Visible |

Scientific Article on this compound Unattainable Due to Lack of Specific Research Data

A comprehensive and scientifically accurate article focusing solely on the computational and theoretical studies of the chemical compound This compound , as per the specified detailed outline, cannot be generated at this time. Extensive searches of scientific literature and databases have revealed a significant lack of published research specifically detailing the Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and other computational characterizations for this particular molecule.

The user's request demanded a thorough and informative article structured around a precise outline, including data tables for optimized geometrical configurations, HOMO-LUMO gaps, and global reactivity descriptors. However, the necessary primary research data to populate these sections for "this compound" is not available in the public domain.

While computational studies have been conducted on analogous compounds, such as the ethyl derivative, 1-ethyl-3-nitroquinolin-4(1H)-one, and other quinolinone scaffolds, these findings are not directly transferable and would violate the strict instruction to focus solely on this compound. Creating an article without this specific data would lead to speculation and fall short of the required standards of scientific accuracy.

Computational Chemistry and Theoretical Studies of 1 Methyl 3 Nitroquinolin 4 1h One

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule and its interactions with its environment. nih.govnih.gov For 1-Methyl-3-nitroquinolin-4(1H)-one, MD simulations can be employed to explore its conformational flexibility, identify low-energy conformers, and study its interactions with solvents or biological macromolecules.

Conformational sampling through MD simulations reveals the accessible three-dimensional arrangements of the atoms in this compound. The planarity of the quinoline (B57606) ring system is a key feature, but the methyl and nitro groups introduce degrees of freedom that allow for different spatial orientations. The rotation around the C-N bond of the nitro group and the C-N bond of the methyl group are of particular interest. Understanding the conformational preferences is crucial as they can significantly influence the compound's physical and chemical properties, including its reactivity and biological activity.

Interaction studies, often performed in explicit solvent environments, provide insights into how this compound interacts with surrounding molecules. These simulations can elucidate the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions. For instance, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors, influencing the compound's solubility and its potential to bind to biological targets.

| Simulation Parameter | Typical Value/Condition | Purpose in the Study of this compound |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS | To define the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E | To simulate the aqueous environment and study solvation effects. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To ensure adequate sampling of the conformational space. |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 atm | To maintain a constant pressure ensemble. |

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. nih.govrsc.org Organic molecules with extended π-conjugated systems and strong electron-donating and electron-accepting groups often exhibit significant NLO responses. The structure of this compound, featuring a quinoline core (an electron-rich aromatic system) and a nitro group (a strong electron-withdrawing group), suggests that it may possess interesting NLO properties.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of molecules. rsc.orgresearchgate.net These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. A high value of the first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a process where two photons of the same frequency are converted into a single photon with twice the frequency.

For this compound, DFT calculations can be performed to optimize its geometry and then compute its electronic properties. The presence of the nitro group is expected to create a significant intramolecular charge transfer from the quinoline ring to the nitro group upon excitation, a crucial factor for a large NLO response. nih.gov Theoretical studies on similar nitroaromatic compounds have shown a strong correlation between the extent of charge transfer and the magnitude of the hyperpolarizability. researchgate.net

| NLO Property | Symbol | Significance | Theoretical Method for Calculation |

|---|---|---|---|

| Dipole Moment | μ | Indicates the charge separation in the molecule. | DFT |

| Linear Polarizability | α | Measures the linear response of the electron cloud to an electric field. | DFT |

| First Hyperpolarizability | β | Quantifies the second-order NLO response (e.g., SHG). | DFT, TD-DFT |

| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. | DFT, TD-DFT |

Structure Activity Relationship Sar and Mechanistic Biological Interactions of 1 Methyl 3 Nitroquinolin 4 1h One

The biological activity of a compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) provides crucial insights into how a molecule interacts with biological targets and how its efficacy can be modulated. This section explores the influence of structural modifications on the molecular activity of 1-methyl-3-nitroquinolin-4(1H)-one and its derivatives, as well as the mechanistic details of its interactions, particularly concerning enzyme inhibition.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methyl-3-nitroquinolin-4(1H)-one, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nitration and cyclization reactions. For example, nitration of precursor quinolinone derivatives using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–25°C) achieves nitro group introduction at the 3-position. Cyclization under acidic conditions (e.g., acetic anhydride with sodium acetate) enhances ring closure efficiency. Solvent selection (e.g., DMF or ethanol) and stoichiometric ratios of reagents significantly impact yield. Crystallization from ethanol or DMF/MeOH mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for methyl (δ 3.5–4.0 ppm) and nitro groups (no direct proton signal; inferred via neighboring protons). Aromatic protons appear as multiplet patterns (δ 7.0–8.5 ppm) .

- IR Spectroscopy : Confirm nitro (C–NO₂ stretching at ~1520–1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

- X-ray Crystallography : Resolve molecular packing and bond angles. Orthorhombic crystal systems (e.g., space group P212121) with unit cell parameters (a = 5.1565 Å, b = 12.4881 Å, c = 15.1083 Å) validate spatial arrangement .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, directing electrophiles to the 5- and 8-positions of the quinolinone ring. Bromination (Br₂/CH₃COOH) or chlorination (SOCl₂/dioxane) at these positions can be monitored via in situ TLC. Computational modeling (DFT calculations) predicts regioselectivity by analyzing Fukui indices for electrophilic attack. Experimental validation via comparative NMR analysis of halogenated derivatives is critical .

Q. What strategies can resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer assays) observed for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer, E. coli for antimicrobial) and protocols (e.g., MTT assay ).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., introducing amino or hydroxy groups at the 2-position) to isolate activity mechanisms. Compare IC₅₀ values across derivatives to identify key functional groups .

- Orthogonal Validation : Confirm activity via flow cytometry (apoptosis assays) and time-kill kinetics (for antimicrobials) to rule out false positives .

Q. How can computational chemistry methods complement experimental data in predicting the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate HOMO/LUMO energies. The nitro group lowers HOMO energy, favoring electrophilic attack at electron-deficient positions.

- Transition State Modeling : Simulate reaction pathways (e.g., bromination) using DFT to identify activation barriers. Compare with experimental yields to validate models .

- Docking Studies : For biological activity, dock derivatives into target proteins (e.g., SIRT1 or DNA gyrase) to rationalize observed IC₅₀ variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.